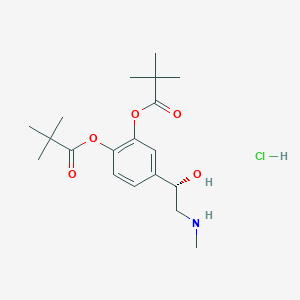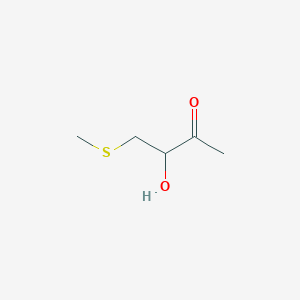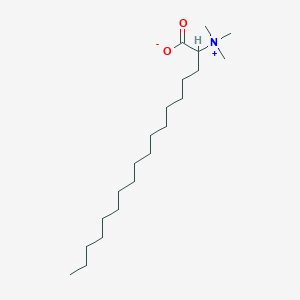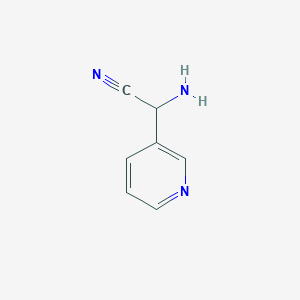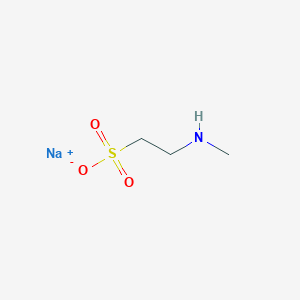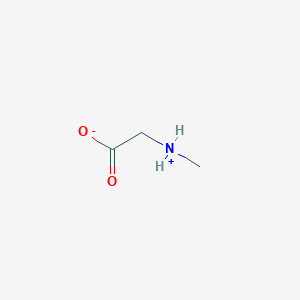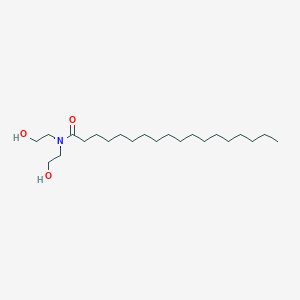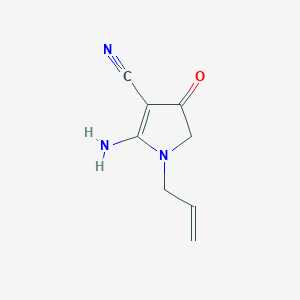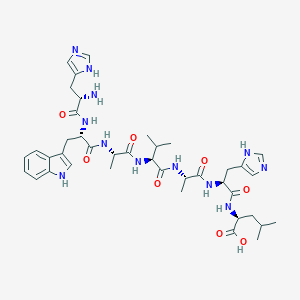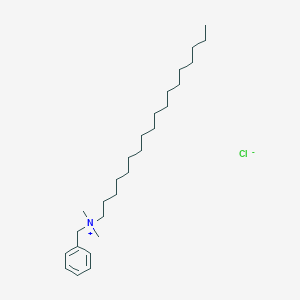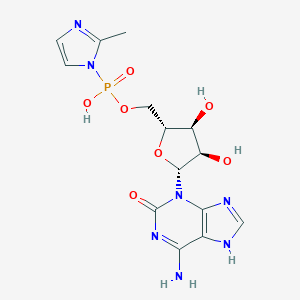
2-Meimpiig
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of imidazole that has been synthesized using various methods.
作用机制
The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. The metal complexes of 2-Meimpiig have been shown to exhibit enhanced catalytic activity and selectivity in various reactions. Moreover, the fluorescent properties of 2-Meimpiig have been attributed to its ability to chelate metal ions and form complexes.
生化和生理效应
2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. Moreover, 2-Meimpiig has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 2-Meimpiig in lab experiments include its ease of synthesis, stability, and versatility. Moreover, the fluorescent properties of 2-Meimpiig make it a useful tool for the detection of metal ions in biological and environmental samples. However, the limitations of using 2-Meimpiig in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
The potential applications of 2-Meimpiig in various fields warrant further investigation. Future studies should focus on elucidating the mechanism of action of 2-Meimpiig and its metal complexes, as well as exploring its potential therapeutic applications. Moreover, the development of new methods for the synthesis of 2-Meimpiig and its derivatives may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, 2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been investigated for its potential applications in various fields. The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. Moreover, 2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The future directions of research on 2-Meimpiig include elucidating its mechanism of action, exploring its potential therapeutic applications, and developing new methods for its synthesis.
合成方法
2-Meimpiig can be synthesized using various methods, including the reaction of 2-methylimidazole with glyoxal, reaction of 2-methylimidazole with glyoxylic acid, and reaction of 2-methylimidazole with glyoxalate. The yield of 2-Meimpiig can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
2-Meimpiig has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, as a catalyst in organic reactions, and as a fluorescent probe for the detection of metal ions. Moreover, 2-Meimpiig has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
属性
CAS 编号 |
135052-69-6 |
|---|---|
产品名称 |
2-Meimpiig |
分子式 |
C14H18N7O7P |
分子量 |
427.31 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C14H18N7O7P/c1-6-16-2-3-20(6)29(25,26)27-4-7-9(22)10(23)13(28-7)21-12-8(17-5-18-12)11(15)19-14(21)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,17,18)(H,25,26)(H2,15,19,24)/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
OPVCWFNAFZYWTJ-QYVSTXNMSA-N |
手性 SMILES |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
规范 SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
同义词 |
2-MeImpiiG 3-isoisoguanosine 5'-phospho-2-methylimidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



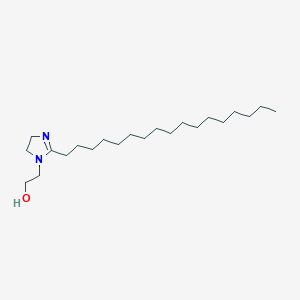
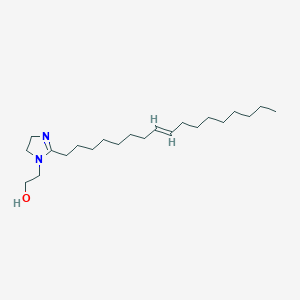
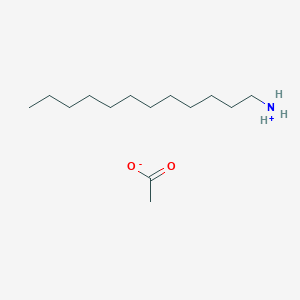
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
